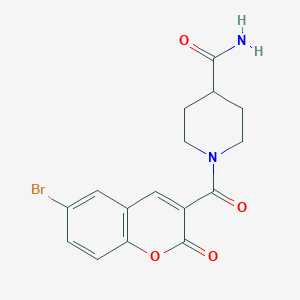

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

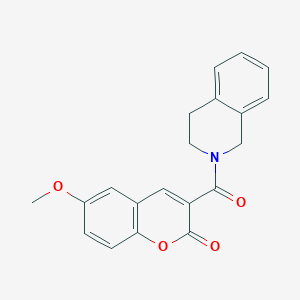

Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .Molecular Structure Analysis

The InChI code for the compound is1S/C10H4BrNO2/c11-8-1-2-9-6 (4-8)3-7 (5-12)10 (13)14-9/h1-4H . This indicates the molecular structure of the compound. Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocycles as potential antiproliferative agents . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.05 . It is a powder with a melting point of 200-201 degrees Celsius .Wirkmechanismus

Mode of Action

It is known that the compound may involve several consecutive or concerted steps, including intermolecular nucleophilic attack, ring opening, thermal e/z isomerization, cyclization, and subsequent formation of 2h-chromen-2-one and pyrimidine fragments .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide interacts with its targets and exerts its effects . .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is its high potency and selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the potential off-target effects of this compound on other proteins should be taken into consideration when interpreting experimental results.

Zukünftige Richtungen

There are several future directions for the research on 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide. One potential direction is the development of more potent and selective BET inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other diseases such as cardiovascular diseases and metabolic disorders. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential.

Synthesemethoden

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 6-bromo-2-hydroxy-2H-chromene-3-carbaldehyde with piperidine-4-carboxylic acid, followed by the protection of the resulting intermediate with a carbobenzyloxy group. The final step involves the deprotection of the carbobenzyloxy group to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has been found to have potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. Inflammation research has also shown that this compound can inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(6-bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOCEPKIJNFNCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B508740.png)

![6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether](/img/structure/B508741.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B508757.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B508760.png)